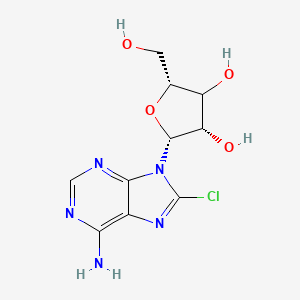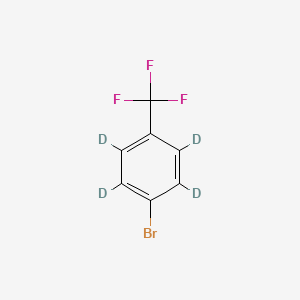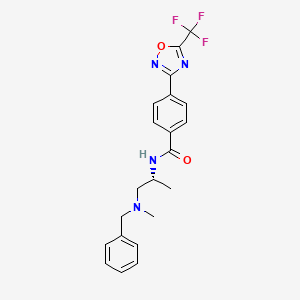
(R)-N-(1-(benzyl(methyl)amino)propan-2-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NT160 is a highly potent inhibitor of class-IIa histone deacetylases. The compound is known for its strong affinity towards histone deacetylase 4, histone deacetylase 5, histone deacetylase 7, and histone deacetylase 9 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NT160 involves multiple steps, starting with the preparation of the bromo-precursor. The radiosynthesis of [18F]-NT160, a radiolabeled version of NT160, uses 4-hydroxy-TEMPO, which significantly improves the radiochemical yield and molar activity . The compound is typically synthesized in a controlled laboratory environment, ensuring high purity and yield.
Industrial Production Methods: Industrial production of NT160 is not widely documented, as it is primarily used for research purposes. the synthesis process involves standard organic synthesis techniques, including purification steps such as high-performance liquid chromatography to ensure the compound’s purity .
Analyse Des Réactions Chimiques
Types of Reactions: NT160 undergoes various chemical reactions, including:
Oxidation: NT160 can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: NT160 can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of NT160 .
Applications De Recherche Scientifique
NT160 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of class-IIa histone deacetylases.
Biology: Helps in understanding the role of histone deacetylases in cellular processes.
Industry: Utilized in the development of new therapeutic agents targeting histone deacetylases.
Mécanisme D'action
NT160 exerts its effects by inhibiting class-IIa histone deacetylases, which play a crucial role in the regulation of gene expression. The compound binds to the active site of these enzymes, preventing them from deacetylating histone proteins. This inhibition leads to an increase in acetylated histones, resulting in changes in gene expression and cellular functions .
Comparaison Avec Des Composés Similaires
Sodium 4-phenylbutyrate: A transcriptional regulator that inhibits class I and II histone deacetylases.
Curcumin: A phenolic natural product that inhibits histone acetyltransferase p300/CREB.
4-Phenylbutyric acid: A histone deacetylase inhibitor used to treat urea cycle disorders.
Uniqueness of NT160: NT160 is unique due to its high potency and specificity towards class-IIa histone deacetylases. Its low inhibitory concentration (IC50) and strong affinity for multiple histone deacetylase isoforms make it a valuable tool in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C21H21F3N4O2 |
|---|---|
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C21H21F3N4O2/c1-14(12-28(2)13-15-6-4-3-5-7-15)25-19(29)17-10-8-16(9-11-17)18-26-20(30-27-18)21(22,23)24/h3-11,14H,12-13H2,1-2H3,(H,25,29)/t14-/m1/s1 |
Clé InChI |
RESDVUQVZOJNSO-CQSZACIVSA-N |
SMILES isomérique |
C[C@H](CN(C)CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F |
SMILES canonique |
CC(CN(C)CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


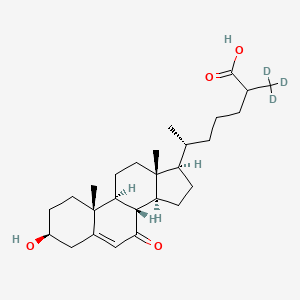
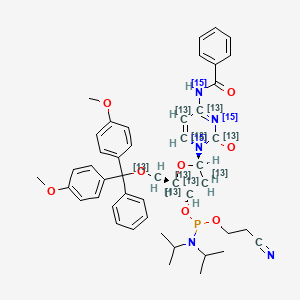
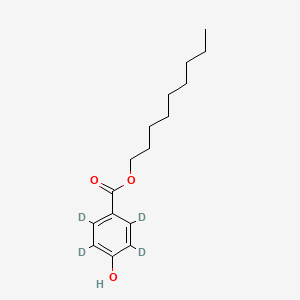

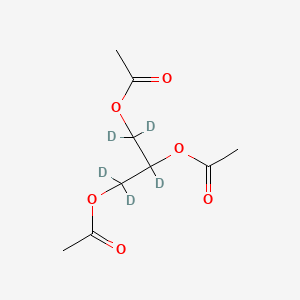
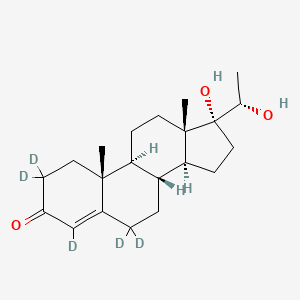

![(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12404263.png)
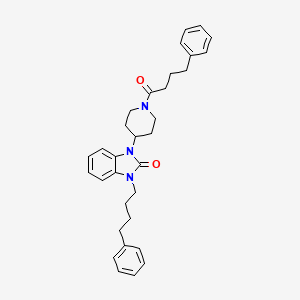
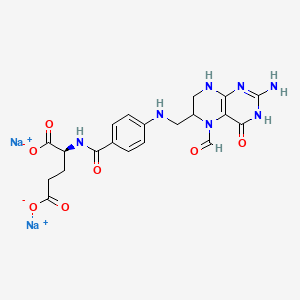
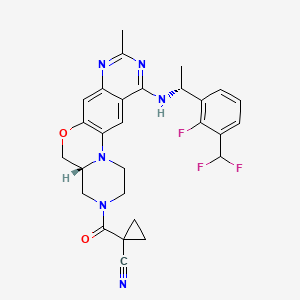
![2-[[5-Chloro-2-(1,3-thiazol-2-ylmethylamino)pyrimidin-4-yl]amino]-6-fluorobenzamide](/img/structure/B12404279.png)
